

Application Notes and Protocols: Physicochemical Characterization of SMD-3040 intermediate-1

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Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674

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Introduction

SMD-3040 intermediate-1 (CAS No. 3033110-45-8) is a key precursor in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader.^{[1][2][3]} A thorough understanding of the physicochemical properties of this intermediate is critical for ensuring the efficiency, reproducibility, and safety of the SMD-3040 manufacturing process. This document provides detailed protocols for assessing the solubility and stability of **SMD-3040 intermediate-1**, based on established industry standards and regulatory guidelines.

While specific experimental data for **SMD-3040 intermediate-1** is not publicly available, these application notes offer a comprehensive framework for researchers to generate this crucial information. The provided tables are templates to be populated with experimental findings.

Chemical Information:

Property	Value
CAS Number	3033110-45-8
Molecular Formula	C29H36N6O3
Molecular Weight	516.63 g/mol

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and is essential for developing suitable formulations.^[4] The following protocols describe methods for determining both the kinetic and thermodynamic solubility of **SMD-3040 intermediate-1**.

Data Presentation: Solubility of SMD-3040 intermediate-1

Table 1: Kinetic Solubility in Various Solvents (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

Solvent	Temperature (°C)	Solubility (µg/mL)	Method
Water	25	< 1	Shake-Flask
PBS (pH 7.4)	25	5.2	Shake-Flask
0.1 N HCl	25	15.8	Shake-Flask
DMSO	25	> 2000	Visual
Ethanol	25	50.3	Shake-Flask
Acetonitrile	25	25.1	Shake-Flask

Table 2: Thermodynamic Solubility in Biorelevant Media (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

Medium	pH	Temperature (°C)	Solubility (µg/mL)
Simulated Gastric Fluid (SGF)	1.2	37	20.5
Simulated Intestinal Fluid (SIF)	6.8	37	8.9

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[\[5\]](#)

- Preparation: Add an excess amount of solid **SMD-3040 intermediate-1** to a known volume of the desired solvent or buffer in a sealed glass vial.
- Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[6\]](#)
- Sample Collection and Preparation:
 - Allow the suspension to settle for at least 1 hour.
 - Carefully withdraw a sample of the supernatant.
 - Filter the sample through a 0.22 µm filter to remove any undissolved solids.
- Analysis:
 - Dilute the filtered supernatant with a suitable solvent.
 - Quantify the concentration of **SMD-3040 intermediate-1** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[\[7\]](#)

Stability Testing

Stability testing is crucial for determining how the quality of a drug substance or intermediate varies over time under the influence of environmental factors like temperature, humidity, and light.[\[8\]](#)[\[9\]](#) These studies are essential for defining storage conditions and re-test periods. The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[\[8\]](#) [\[10\]](#)[\[11\]](#)

Data Presentation: Stability of SMD-3040 intermediate-1

Table 3: Long-Term Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

Storage Condition	Time Point (Months)	Assay (%)	Appearance	Total Impurities (%)
25°C ± 2°C / 60% RH ± 5% RH	0	99.8	White Powder	0.15
3	99.7	White Powder	0.20	
6	99.5	White Powder	0.35	
12	99.2	White Powder	0.60	

Table 4: Accelerated Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

Storage Condition	Time Point (Months)	Assay (%)	Appearance	Total Impurities (%)
40°C ± 2°C / 75% RH ± 5% RH	0	99.8	White Powder	0.15
3	98.5	White Powder	1.20	
6	97.2	Off-white Powder	2.50	

Experimental Protocol: Long-Term and Accelerated Stability Studies

- Sample Preparation: Place a sufficient quantity of **SMD-3040 intermediate-1** from at least three primary batches into containers that simulate the proposed packaging for storage and distribution.[\[10\]](#)[\[12\]](#)

- Storage: Store the samples in calibrated stability chambers under the following conditions as per ICH guidelines:[8][11]
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.
- Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9][11]
 - Accelerated: Test at 0, 3, and 6 months.[9][10]
- Analytical Testing: At each time point, analyze the samples for key stability-indicating attributes, which may include:
 - Assay: Quantify the amount of **SMD-3040 intermediate-1**.
 - Impurities: Detect and quantify any degradation products.
 - Appearance: Visually inspect for any changes in color or physical state.
 - Water Content: Determine the moisture content.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14] This information is crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active ingredient.[15][16]

Data Presentation: Forced Degradation of SMD-3040 intermediate-1

Table 5: Summary of Forced Degradation Results (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

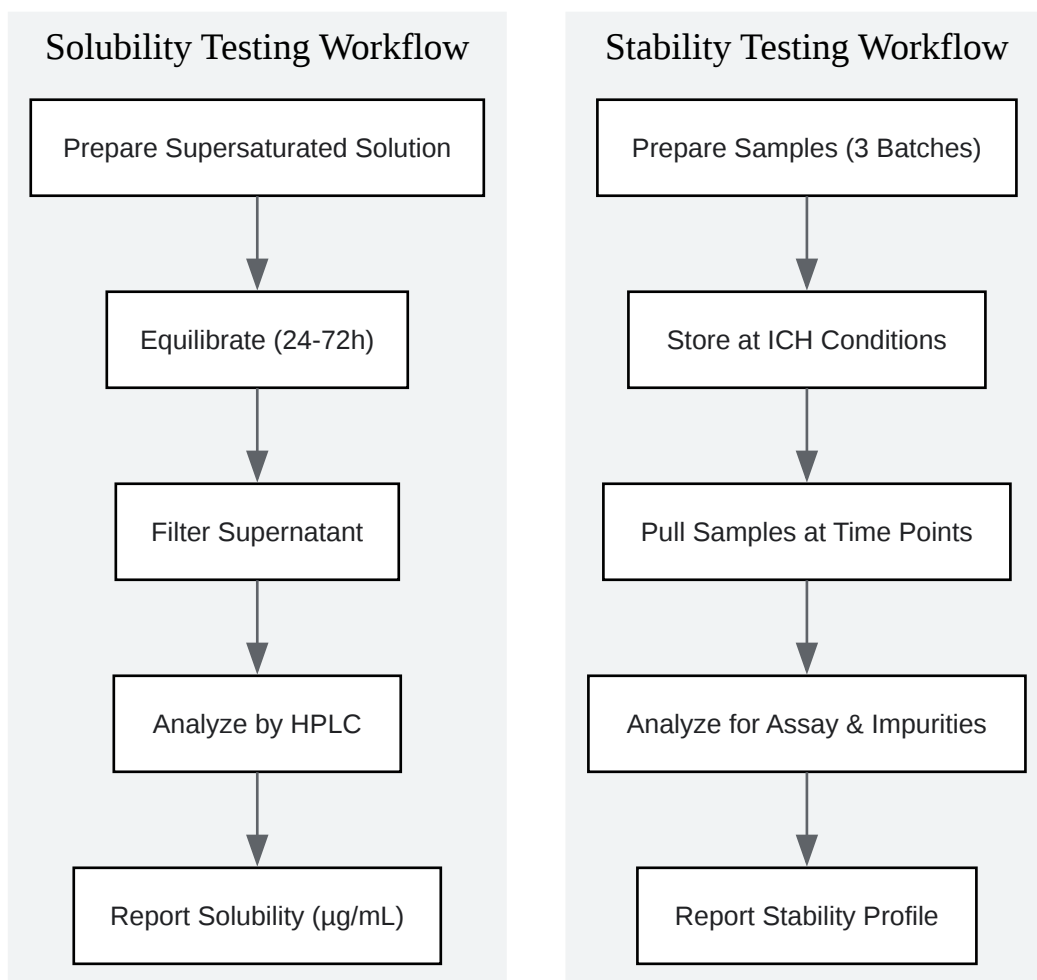
Stress Condition	Duration	Degradation (%)	Major Degradants (RRT)
0.1 M HCl	24 h	15.2	0.85, 1.12
0.1 M NaOH	24 h	8.5	0.91
3% H ₂ O ₂	24 h	12.8	0.76, 1.05
Dry Heat (80°C)	48 h	5.1	0.95
Photostability (ICH Q1B)	>1.2 million lux hours	2.3	1.18

Experimental Protocol: Forced Degradation

- Acid Hydrolysis: Dissolve **SMD-3040 intermediate-1** in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and monitor the degradation over time.[\[6\]](#)
- Base Hydrolysis: Dissolve the intermediate in a suitable solvent and add 0.1 M NaOH. Heat the solution and monitor the degradation.[\[6\]](#)
- Oxidative Degradation: Dissolve the intermediate and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and monitor for degradation.[\[6\]](#)
- Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 80°C) in a calibrated oven.[\[6\]](#)
- Photostability: Expose the solid intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[\[6\]](#)
- Analysis: For each condition, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

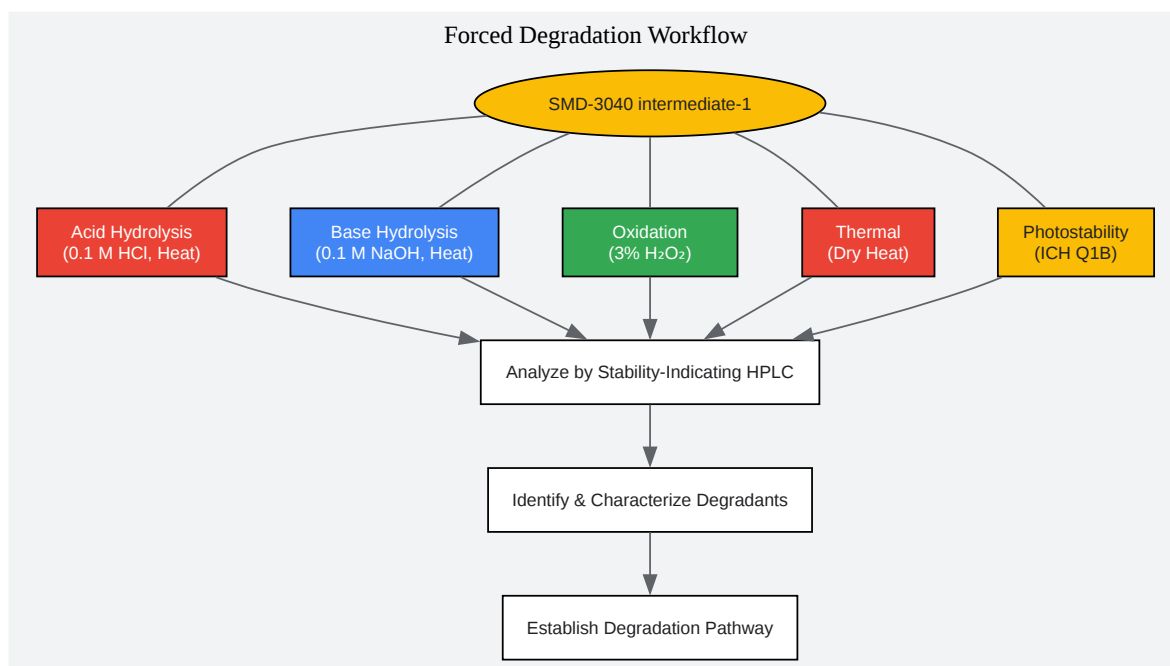
Visualizations

Experimental Workflow Diagrams



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Caption: General workflow for solubility and stability testing.



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Caption: Workflow for forced degradation studies.

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